molecular formula C19H21N3O4S B14101303 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14101303
M. Wt: 387.5 g/mol
InChI Key: ZBIFUCVQPRNVSY-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative functionalized with a 3-butyl group at the pyrimidine core and an acetamide moiety linked to a 4-methoxyphenyl group. The thienopyrimidine scaffold is notable for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O4S/c1-3-4-10-21-18(24)17-15(9-11-27-17)22(19(21)25)12-16(23)20-13-5-7-14(26-2)8-6-13/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)

InChI Key

ZBIFUCVQPRNVSY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following compounds share key structural motifs with the target molecule, such as pyrimidine/heterocyclic cores, acetamide linkages, or aromatic substituents:

Compound Name Molecular Weight Key Substituents/Modifications Melting Point (°C) Notable Properties/Activities Evidence Source
Target Compound : 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide N/A* Thieno[3,2-d]pyrimidine core, 3-butyl, 4-methoxyphenyl N/A High lipophilicity (inferred) N/A
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide 571.2 Pyrazolo[3,4-d]pyrimidine core, dual fluorine substituents 302–304 Potential kinase inhibition (inferred)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 303.4 4,6-Dimethylpyrimidine, 4-methylpyridinyl N/A Crystallographic stability
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide 693.5 (solvate) Pyrido[4,3-d]pyrimidine, cyclopropyl, iodo/fluoro groups N/A Halogen bonding, DMSO solvate
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide N/A Pyrimidine-thioether, 4-nitrophenyl, 1,3,4-oxadiazole N/A Antiproliferative activity (in vitro)

Key Observations :

Core Heterocycle Diversity: The target compound’s thieno[3,2-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine () and pyrido[4,3-d]pyrimidine (). The 1,3,4-oxadiazole moiety in introduces additional hydrogen-bonding sites, which may enhance antiproliferative activity .

The target’s 4-methoxyphenyl group balances moderate polarity with resonance effects. Alkyl Chains: The target’s 3-butyl group likely improves lipophilicity over smaller alkyl substituents (e.g., methyl in ), favoring passive diffusion across biological membranes .

Physical Properties :

  • The high melting point (302–304°C) of the pyrazolo[3,4-d]pyrimidine analog () suggests strong intermolecular forces (e.g., hydrogen bonding, π-stacking), which may correlate with crystalline stability. The target compound’s melting point is unreported but could be lower due to the flexible butyl chain disrupting crystal packing .
Pharmacological Potential (Inferred from Analogs)

While direct activity data for the target compound is absent, structurally related compounds exhibit:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines () are established kinase inhibitors due to ATP-binding site mimicry .
  • Antiproliferative Effects : The 1,3,4-oxadiazole derivative () shows in vitro activity, possibly via topoisomerase inhibition or apoptosis induction .
  • Solubility Challenges : Halogenated analogs () may require DMSO solvation for bioavailability, whereas the target’s methoxy group could improve aqueous solubility .

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • A thieno[3,2-d]pyrimidine core.
  • A butyl substituent that enhances lipophilicity.
  • An acetamide functional group linked to a methoxyphenyl moiety.

This unique combination of structural features contributes to its biological activity.

Biological Activities

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. The following table summarizes the key activities associated with this compound:

Biological Activity Mechanism References
AnticancerInhibition of cancer cell proliferation through apoptosis induction
AntimicrobialDisruption of microbial cell membranes and inhibition of growth
Enzyme InhibitionCompetitive inhibition of specific enzymes involved in metabolic pathways

Anticancer Activity

Studies have shown that this compound exhibits potent anticancer properties. It has been found to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance, research demonstrated that this compound significantly reduced cell viability in MCF-7 and HeLa cells, comparable to established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Its mechanism involves disrupting the integrity of bacterial cell membranes and inhibiting essential metabolic functions. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound acts as a competitive inhibitor for certain enzymes, which may play a role in its therapeutic effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • MCF-7 Cell Line Study : In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to standard treatments .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Membrane Disruption : It interacts with lipid bilayers of microbial cells, leading to increased permeability and eventual cell lysis.
  • Enzyme Interaction : Through competitive binding to active sites on enzymes like DHFR, it effectively halts critical biochemical processes.

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